molecular formula C10H11F3N2O3 B2537165 N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide CAS No. 1428378-11-3

N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide

Cat. No.: B2537165
CAS No.: 1428378-11-3
M. Wt: 264.204
InChI Key: SGBJJXHNPHFZBR-UHFFFAOYSA-N
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Description

N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is a synthetic organic compound that features a furan ring and a trifluoroethyl group. This compound is of interest due to its unique structural properties, which make it a potential candidate for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide typically involves the following steps:

    Formation of the furan-3-yl ethylamine: This can be achieved through the reaction of furan-3-carboxaldehyde with ethylamine under reductive amination conditions.

    Introduction of the trifluoroethyl group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethylamine.

    Formation of the oxalamide: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the trifluoroethyl group can enhance binding affinity through hydrophobic interactions. The oxalamide linkage can form hydrogen bonds with target molecules, contributing to the overall binding strength and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(furan-2-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide
  • N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-difluoroethyl)oxalamide
  • N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)malonamide

Uniqueness

N1-(2-(furan-3-yl)ethyl)-N2-(2,2,2-trifluoroethyl)oxalamide is unique due to the specific combination of the furan ring and the trifluoroethyl group, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-N'-(2,2,2-trifluoroethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O3/c11-10(12,13)6-15-9(17)8(16)14-3-1-7-2-4-18-5-7/h2,4-5H,1,3,6H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBJJXHNPHFZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CCNC(=O)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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